Molecular Property Differentiation vs. Non-Fluorinated Parent Analog
The addition of the 4-fluorophenyl substituent at the coumarin 3-position induces a dramatic shift in key physicochemical parameters relative to the non-fluorinated analog 1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one. The target compound exhibits an 8.6-fold increase in computed logP (1.98 vs. 0.23) and an 83% increase in TPSA (155.69 vs. 84.94 Ų), alongside a 94 Da increase in molecular weight [1]. These changes predict enhanced passive membrane permeability while retaining sufficient polarity for aqueous solubility—a balance often sought in CNS-penetrant or intracellular-targeting probes.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.98 |
| Comparator Or Baseline | 1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one; logP = 0.23 |
| Quantified Difference | ΔlogP = +1.75 (8.6-fold increase) |
| Conditions | In silico prediction (JChem / ChemDiv proprietary calculator) |
Why This Matters
A logP near 2 is empirically associated with optimal passive membrane permeability for intracellular target engagement, making the fluorinated analog more suitable than its hydrophilic parent for cell-based assays where membrane crossing is required.
- [1] Chembase. 1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one – Chembase ID 224070 (computed logP 0.23, TPSA 84.94). Accessed 2026. View Source
